molecular formula C11H12N2O B1427833 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 104216-04-8

1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1427833
M. Wt: 188.23 g/mol
InChI Key: WDRLPGXWBQXLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 . The compound is related to the class of organic compounds known as phenylpyrazoles .


Molecular Structure Analysis

The InChI code for “1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol” is 1S/C11H12N2O/c1-9(14)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,1H3 . This indicates the presence of a phenyl group attached to a pyrazole ring, which is further connected to an ethan-1-ol group .

Scientific Research Applications

Store-Operated Calcium Entry (SOCE) Inhibition

1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been identified in a study as part of a novel series of pyrazole analogs of SKF-96365, showing potential in inhibiting store-operated calcium entry (SOCE). This compound exhibited interesting effects on endoplasmic reticulum (ER) Ca2+ release and SOCE in the PLP-B lymphocyte cell line, with an IC50 of 25 μM (Dago et al., 2018).

Synthesis of Pyrazole Derivatives

This compound has been used as a versatile synthon for the preparation of various 1-phenyl-1H-pyrazole derivatives. These derivatives have been synthesized and modified at different positions of the pyrazole nucleus and the phenyl ring. Such modifications and syntheses provide valuable insights into the chemical properties and potential applications of these compounds in various scientific fields (Arbačiauskienė et al., 2009).

Structural Characterization and Analysis

1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol derivatives have been structurally characterized using techniques like X-ray diffraction, spectroscopic methods, and Hirshfeld surface analysis. This analysis helps in understanding the molecular structure and intermolecular interactions, which are crucial for the development of new compounds with specific properties (Delgado et al., 2020).

Application in Medicinal Chemistry

Various 1-phenyl-1H-pyrazole derivatives synthesized using 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol have been explored for their potential medicinal applications. These include studies on antimicrobial, antioxidant activities, and DNA binding capabilities. Such research indicates the potential of these compounds in pharmaceutical applications and drug discovery (Hamed et al., 2020).

Green Chemistry and Synthesis

In the context of sustainable chemistry, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol derivatives have been synthesized using environmentally friendly methods. These methods emphasize the importance of green chemistry in the synthesis of new compounds, reducing environmental impact while maintaining efficiency (Mosaddegh et al., 2010).

properties

IUPAC Name

1-(1-phenylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRLPGXWBQXLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Citations

For This Compound
2
Citations
OV Kucher, AO Kolodyazhnaya, OB Smolii… - Tetrahedron …, 2016 - Elsevier
The use of lipases offers a simple and straightforward method toward various chiral secondary alcohols. Here we examined the lipase resolution of 1-heteroarylethanols. Racemic …
Number of citations: 11 www.sciencedirect.com
DL Orsi, JT Douglas, JP Sorrentino… - The Journal of organic …, 2020 - ACS Publications
gem-Difluoroalkenes represent valuable synthetic handles for organofluorine chemistry; however, most reactions of this substructure proceed through reactive intermediates prone to …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.